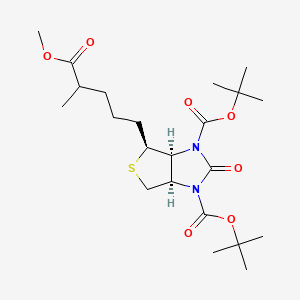
N,N-Di-Boc-9-Methylbiotin Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Di-Boc-9-Methylbiotin Methyl Ester is a synthetic intermediate used in the preparation of biotin derivatives. Biotin, also known as vitamin B7, is essential for various metabolic processes in the body. The compound is a modified form of biotin, where the biotin molecule is protected with Boc (tert-butoxycarbonyl) groups at the nitrogen atoms and a methyl ester group at the carboxyl end.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with biotin or its derivatives.
Protection: The amino groups of biotin are protected using Boc anhydride in the presence of a base such as triethylamine.
Methylation: The carboxyl group of biotin is then methylated using methanol in the presence of a catalyst like sulfuric acid or an acid chloride.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.
Types of Reactions:
Deprotection: Removal of Boc groups using acids like trifluoroacetic acid (TFA) to yield the free amine.
Hydrolysis: The methyl ester group can be hydrolyzed to the carboxylic acid using aqueous base or acid.
Coupling Reactions: The free amine groups can be used for coupling reactions with other molecules, such as in peptide synthesis.
Common Reagents and Conditions:
Deprotection: TFA, dichloromethane (DCM)
Hydrolysis: NaOH or HCl, water
Coupling Reactions: Various coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
Major Products Formed:
Deprotection: Free biotin amine
Hydrolysis: Biotin carboxylic acid
Coupling Reactions: Various biotinylated peptides or proteins
科学的研究の応用
Chemistry: N,N-Di-Boc-9-Methylbiotin Methyl Ester is used in the synthesis of biotinylated compounds, which are essential for studying enzyme interactions and biochemical pathways.
Biology: It is used to label biomolecules, such as proteins and nucleic acids, for detection and purification purposes. Biotinylated molecules can be easily detected using avidin or streptavidin-based methods.
Medicine: Biotin derivatives are used in diagnostic assays and therapeutic applications. For example, biotinylated antibodies are used in immunoassays to detect specific antigens in patient samples.
Industry: Biotin is used in the food industry as a dietary supplement and in the cosmetics industry for its skin benefits.
作用機序
The compound exerts its effects primarily through its biotin moiety. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in key metabolic processes such as fatty acid synthesis and gluconeogenesis. The Boc-protected groups ensure that the biotin moiety remains intact until it reaches its target site, where deprotection occurs.
Molecular Targets and Pathways:
Carboxylase Enzymes: Biotin-dependent enzymes such as acetyl-CoA carboxylase and pyruvate carboxylase.
Metabolic Pathways: Fatty acid synthesis, gluconeogenesis, and amino acid metabolism.
類似化合物との比較
Biotin: The parent compound without any modifications.
Biotinamide: Biotin with an amide group instead of the carboxyl group.
Biotinylated Peptides: Biotin conjugated to peptides for various applications.
Uniqueness: N,N-Di-Boc-9-Methylbiotin Methyl Ester is unique due to its protected form, which allows for selective deprotection and functionalization. This makes it a versatile intermediate for synthesizing various biotin derivatives with specific properties and applications.
特性
分子式 |
C22H36N2O7S |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
ditert-butyl (3aS,4S,6aR)-4-(5-methoxy-4-methyl-5-oxopentyl)-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-1,3-dicarboxylate |
InChI |
InChI=1S/C22H36N2O7S/c1-13(17(25)29-8)10-9-11-15-16-14(12-32-15)23(19(27)30-21(2,3)4)18(26)24(16)20(28)31-22(5,6)7/h13-16H,9-12H2,1-8H3/t13?,14-,15-,16-/m0/s1 |
InChIキー |
YRFZZEYAJCOONM-JFKGFPBSSA-N |
異性体SMILES |
CC(CCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC |
正規SMILES |
CC(CCCC1C2C(CS1)N(C(=O)N2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-6-Chloro-4-(cyclopropylethynyl)-7-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15354844.png)
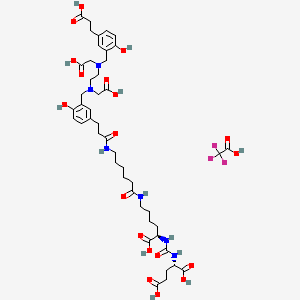
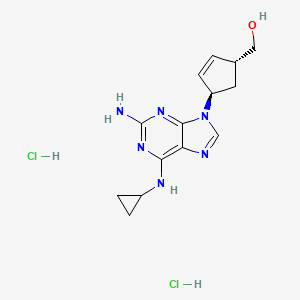

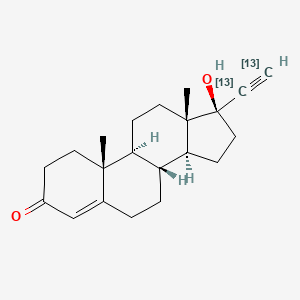
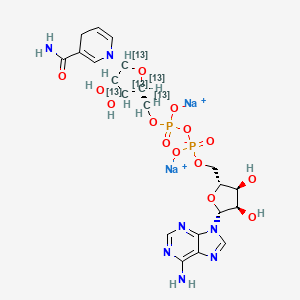
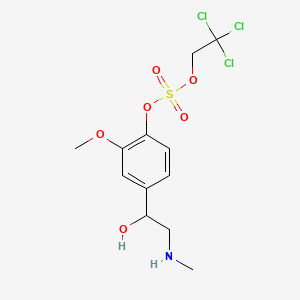

![2-(5-Hydroxy-1H-pyrazol-4-yl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B15354870.png)
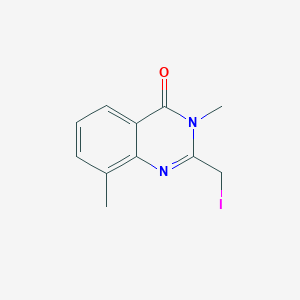
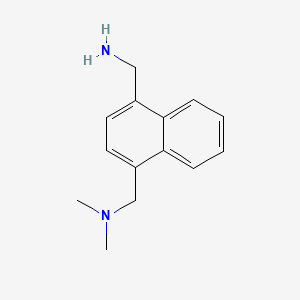
![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)
![6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354906.png)
![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)
